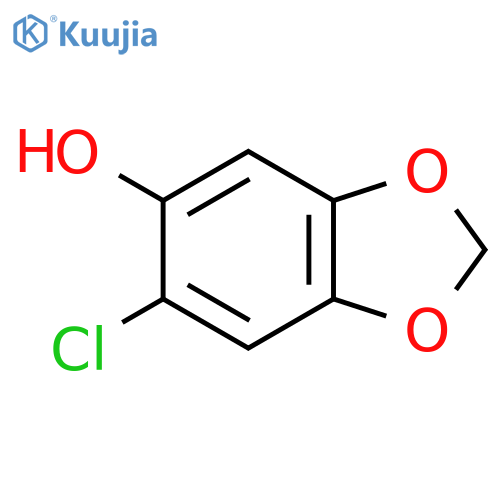

Cas no 105607-67-8 (6-chloro-1,3-dioxaindan-5-ol)

6-chloro-1,3-dioxaindan-5-ol structure

商品名:6-chloro-1,3-dioxaindan-5-ol

6-chloro-1,3-dioxaindan-5-ol 化学的及び物理的性質

名前と識別子

-

- 6-chloro-1,3-benzodioxol-5-ol

- 6-chloro-1,3-dioxaindan-5-ol

- SCHEMBL772742

- CS-0227402

- 105607-67-8

- 2-Chloro-4,5-methylenedioxyphenol

- Z1416158322

- 6-Chlorobenzo[d][1,3]dioxol-5-ol

- MYCBHJOBNMQASS-UHFFFAOYSA-N

- G79810

- EN300-1588900

- DB-156038

-

- インチ: InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2

- InChIKey: MYCBHJOBNMQASS-UHFFFAOYSA-N

- ほほえんだ: C1OC2=C(O1)C=C(C(=C2)O)Cl

計算された属性

- せいみつぶんしりょう: 171.9927217g/mol

- どういたいしつりょう: 171.9927217g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2

6-chloro-1,3-dioxaindan-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1588900-0.5g |

6-chloro-1,3-dioxaindan-5-ol |

105607-67-8 | 95% | 0.5g |

$579.0 | 2023-07-06 | |

| Enamine | EN300-1588900-0.1g |

6-chloro-1,3-dioxaindan-5-ol |

105607-67-8 | 95% | 0.1g |

$257.0 | 2023-07-06 | |

| Enamine | EN300-1588900-0.25g |

6-chloro-1,3-dioxaindan-5-ol |

105607-67-8 | 95% | 0.25g |

$367.0 | 2023-07-06 | |

| Enamine | EN300-1588900-2.5g |

6-chloro-1,3-dioxaindan-5-ol |

105607-67-8 | 95% | 2.5g |

$1454.0 | 2023-07-06 | |

| Enamine | EN300-1588900-1000mg |

6-chloro-1,3-dioxaindan-5-ol |

105607-67-8 | 95.0% | 1000mg |

$743.0 | 2023-09-23 | |

| Enamine | EN300-1588900-10000mg |

6-chloro-1,3-dioxaindan-5-ol |

105607-67-8 | 95.0% | 10000mg |

$3191.0 | 2023-09-23 | |

| Enamine | EN300-1588900-2500mg |

6-chloro-1,3-dioxaindan-5-ol |

105607-67-8 | 95.0% | 2500mg |

$1454.0 | 2023-09-23 | |

| Aaron | AR027ZJ0-100mg |

6-chloro-1,3-dioxaindan-5-ol |

105607-67-8 | 95% | 100mg |

$379.00 | 2025-02-15 | |

| 1PlusChem | 1P027ZAO-50mg |

6-chloro-1,3-dioxaindan-5-ol |

105607-67-8 | 95% | 50mg |

$269.00 | 2023-12-26 | |

| 1PlusChem | 1P027ZAO-100mg |

6-chloro-1,3-dioxaindan-5-ol |

105607-67-8 | 95% | 100mg |

$369.00 | 2023-12-26 |

6-chloro-1,3-dioxaindan-5-ol 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

105607-67-8 (6-chloro-1,3-dioxaindan-5-ol) 関連製品

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量